molecular formula C17H14ClN3O3 B5609253 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5609253
M. Wt: 343.8 g/mol
InChI Key: YQYPFTQMBWROMV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxadiazole intermediate with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, sulfonates, or other leaving groups can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, acids, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial, anti-inflammatory, or anticancer agent.

    Material Science: Due to its unique structural properties, it can be used in the development of new materials, such as polymers or coatings with specific functionalities.

    Biological Studies: The compound can be used as a probe or tool in biochemical assays to study enzyme interactions, receptor binding, or cellular pathways.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, or other non-covalent interactions, influencing the compound’s binding affinity and specificity. The chlorophenyl and methoxyphenyl groups can modulate the compound’s lipophilicity, electronic properties, and overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Uniqueness

3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both the 4-chlorophenyl and 4-methoxyphenyl groups, which can impart distinct electronic and steric effects. These groups can influence the compound’s reactivity, binding interactions, and overall properties, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-23-14-8-2-11(3-9-14)10-19-16(22)17-20-15(21-24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYPFTQMBWROMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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